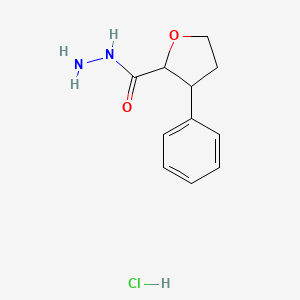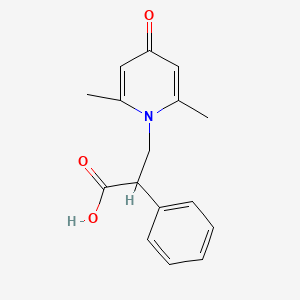
(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol is a chemical compound characterized by the presence of a nitrophenyl group attached to an imidazole ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the imidazole ring and methanol group. The nitration process is usually carried out using dilute nitric acid at room temperature
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization processes, followed by purification steps to isolate the desired compound. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
Major products formed from these reactions include amino derivatives from reduction processes and various substituted imidazole compounds from substitution reactions.
科学的研究の応用
(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include:
4-Nitrophenyl isocyanate: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
(3-Fluoro-4-nitrophenyl)methanol: Explored for its applications in radiopharmaceuticals and material science.
Uniqueness
This compound is unique due to the combination of the nitrophenyl group and the imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
[5-(4-nitrophenyl)-1H-imidazol-2-yl]methanol |
InChI |
InChI=1S/C10H9N3O3/c14-6-10-11-5-9(12-10)7-1-3-8(4-2-7)13(15)16/h1-5,14H,6H2,(H,11,12) |
InChIキー |
BMCMJEQUDZRMJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


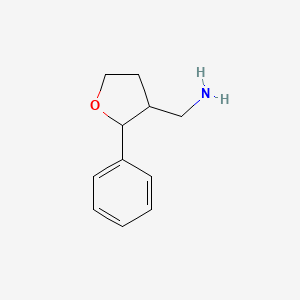
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)

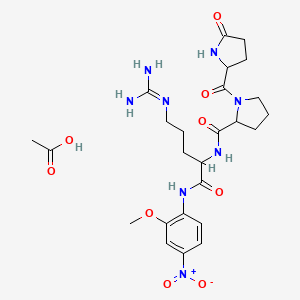

![(2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide](/img/structure/B15128507.png)

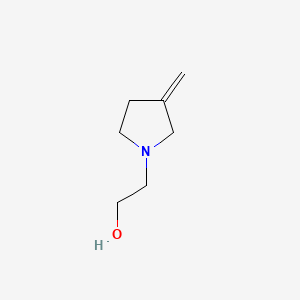

![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
